molecular formula C13H15NO6S B2653093 ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE CAS No. 204863-52-5

ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE

Cat. No.: B2653093
CAS No.: 204863-52-5
M. Wt: 313.32
InChI Key: OGTOSVMZTSJOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE is a complex organic compound with a molecular formula of C12H13NO6S. This compound is characterized by the presence of an ethoxy group, a nitro group, and a sulfanyl group attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE typically involves the reaction of 4-nitrobenzoic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the benzoate structure. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. These interactions can affect various biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]BENZOATE: Lacks the nitro group, making it less reactive in redox reactions.

    METHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    ETHYL 4-[(2-METHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE: Contains a methoxy group instead of an ethoxy group, altering its chemical properties.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfanyl group allows for diverse chemical transformations and interactions with biological molecules .

Properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c1-3-19-12(15)8-21-11-6-5-9(13(16)20-4-2)7-10(11)14(17)18/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTOSVMZTSJOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.